Benzoylurea

概要

説明

Benzoylurea is a chemical derivative of N-benzoyl-N’-phenylurea. It is primarily known for its use as an insecticide. This compound compounds do not directly kill insects but disrupt their molting and egg hatching processes, acting as insect growth regulators. They achieve this by inhibiting chitin synthase, which prevents the formation of chitin in the insect’s body .

準備方法

Synthetic Routes and Reaction Conditions: Benzoylurea compounds can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with phenylurea in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Industrial Production Methods: In industrial settings, this compound insecticides are produced using high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry. These methods ensure high purity and yield of the final product. The process involves extraction with acetone, partition with n-hexane, and clean-up with florisil-glass columns using acetone/n-hexane as eluting solvents .

化学反応の分析

Types of Reactions: Benzoylurea compounds undergo various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: this compound can undergo substitution reactions where the benzoyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups .

科学的研究の応用

Insect Growth Regulation

Benzoylureas function primarily as insect growth regulators (IGRs) by disrupting the normal process of molting in insects. They inhibit chitin synthesis, which is crucial for the formation of the exoskeleton in arthropods. This action leads to developmental abnormalities and ultimately mortality in susceptible insect species.

Key Benzoylurea Compounds

| Compound Name | Commercial Name | Target Pests | Year Introduced |

|---|---|---|---|

| Diflubenzuron | Dimilin | Lepidoptera, Coleoptera | 1975 |

| Lufenuron | Program | Lepidoptera, Diptera | 1996 |

| Flufenoxuron | Dursban | Lepidoptera, Hemiptera | 1998 |

| Novaluron | Rimon | Lepidoptera, Coleoptera | 2000 |

Benzoylureas are particularly effective against a range of agricultural pests, including caterpillars and beetles, and are used in integrated pest management programs to minimize resistance development among target populations .

Environmental Impact and Safety

The environmental safety profile of benzoylureas is generally favorable compared to conventional pesticides. They exhibit low toxicity to mammals and beneficial insects such as bees, while showing higher toxicity to aquatic invertebrates. For instance, diflubenzuron is approved by the World Health Organization for use in mosquito control programs due to its low acute toxicity .

Toxicity Profile

| Compound Name | Mammalian Toxicity | Aquatic Toxicity |

|---|---|---|

| Diflubenzuron | Very low | Moderate to high |

| Lufenuron | Low | Moderate |

| Flufenoxuron | Low | High |

Despite their benefits, some older benzoylureas have been banned due to environmental persistence and bioaccumulation concerns .

Applications Beyond Agriculture

Recent research has expanded the applications of benzoylureas beyond traditional agriculture. They are being investigated for their potential use in controlling vector-borne diseases by targeting mosquito larvae. The efficacy of benzoylureas as larvicides has been demonstrated in various studies, highlighting their role in public health initiatives aimed at controlling diseases such as dengue fever and malaria .

Case Study: Mosquito Control

A study conducted on the effectiveness of diflubenzuron against Aedes aegypti larvae showed a significant reduction in larval populations at concentrations as low as 50 ppm. The compound was noted for its minimal impact on non-target aquatic organisms, making it a viable option for integrated vector management strategies .

Research and Development Trends

The ongoing research into this compound compounds focuses on improving their effectiveness and reducing any potential negative impacts on non-target species. Innovative delivery mechanisms such as hyperbranched polysilicon materials have been developed to enhance the adsorption and efficacy of benzoylureas in various environments .

作用機序

Benzoylurea compounds exert their effects by inhibiting chitin synthase, an enzyme crucial for the formation of chitin in insects. Chitin is a vital component of the insect exoskeleton. By preventing chitin synthesis, this compound disrupts the molting process, leading to the death of the insect . The molecular targets include chitin synthase and other enzymes involved in chitin biosynthesis .

類似化合物との比較

- Diflubenzuron

- Hexaflumuron

- Flufenoxuron

- Teflubenzuron

- Lufenuron

- Chlorfluazuron

Comparison: Benzoylurea compounds are unique due to their specific mode of action as chitin synthesis inhibitors. Unlike other insecticides that target the nervous system or metabolic pathways, this compound compounds specifically interfere with the structural integrity of the insect exoskeleton. This makes them highly selective and less toxic to non-target organisms .

生物活性

Benzoylureas are a class of compounds primarily recognized for their role as chitin synthesis inhibitors, particularly in the context of agricultural pest control and public health. Their biological activity spans antifungal, antibacterial, and insecticidal properties, making them significant in both environmental and medical applications.

Insecticidal Properties

Benzoylureas are widely used as insecticides due to their ability to inhibit chitin biosynthesis in arthropods. This mechanism of action directly affects the growth and development of insects by disrupting the formation of their exoskeletons. Recent studies have elucidated the molecular interactions involved:

- Mechanism of Action : Benzoylureas interact with chitin synthase (CHS), a critical enzyme in chitin production. A notable study identified a mutation (I1042M) in the CHS1 gene that conferred resistance to benzoylureas, indicating a direct relationship between these compounds and chitin biosynthesis inhibition .

- Resistance Management : Understanding the genetic basis for resistance can inform strategies for managing pest populations effectively. The identification of mutations that confer resistance allows for targeted approaches in pest control .

Antifungal and Antibacterial Activities

Recent research has also highlighted the antifungal and antibacterial potential of benzoylurea derivatives:

- Antifungal Activity : A study synthesized novel this compound derivatives that exhibited moderate to strong antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani. For instance, compounds 4j and 4l demonstrated EC50 values comparable to established fungicides .

- Antibacterial Activity : The same derivatives were tested against various bacterial strains, showing lower antibacterial activity compared to traditional agents but still contributing to the overall profile of benzoylureas as multifunctional agents .

Case Study 1: Efficacy Against Agricultural Pests

A series of bioassays conducted on Leptopharsa gibbicarina nymphs revealed significant mortality rates when exposed to this compound compounds. The study recorded survival rates dropping from 99.9% in controls to as low as 36.7% with triflumuron treatment, demonstrating the effectiveness of these compounds in pest management .

Case Study 2: Molecular Docking Studies

Molecular docking simulations provided insights into the binding interactions between this compound derivatives and their target enzymes, such as succinate dehydrogenase (SDH). These studies suggest potential pathways through which these compounds exert their biological effects .

Summary of Biological Activities

| Activity Type | Target Organisms | Key Findings |

|---|---|---|

| Insecticidal | Various agricultural pests | Directly inhibits chitin synthesis via CHS |

| Antifungal | Botrytis cinerea, etc. | EC50 values comparable to standard fungicides |

| Antibacterial | Xanthomonas spp. | Moderate activity; less effective than traditional agents |

特性

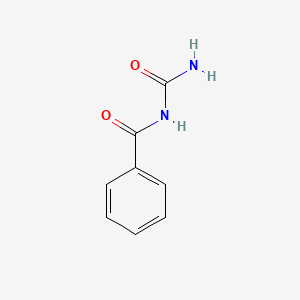

IUPAC Name |

N-carbamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYILSDLIGTCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210317 | |

| Record name | Benzamide, N-(aminocarbonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-22-2 | |

| Record name | Benzoylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(aminocarbonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5G06JM9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of benzoylurea insecticides?

A1: Benzoylureas are known to primarily act as chitin synthesis inhibitors. [] Chitin is a crucial component of insect exoskeletons and fungal cell walls. By disrupting chitin synthesis, benzoylureas prevent insects from properly forming their exoskeletons, ultimately leading to death. [, ]

Q2: How does the inhibition of chitin synthesis affect insects?

A3: By disrupting chitin synthesis, benzoylureas primarily affect the larval stages of insects, leading to molting disruption and mortality. [] This is because insects rely heavily on chitin synthesis during molting to form their new exoskeletons.

Q3: Is there a general molecular formula for this compound compounds?

A3: Benzoylureas are a diverse group of compounds. They are characterized by the presence of a benzoyl group (C6H5CO-) linked to a urea group (NHCONH2). Specific molecular formulas and weights vary depending on the substituents attached to the core this compound structure.

Q4: What spectroscopic techniques are commonly used to characterize benzoylureas?

A5: Common techniques used for structural characterization include:* Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 19F NMR are frequently used to determine the structure and purity of synthesized this compound derivatives. [, ]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and formula of the synthesized compounds. [, ] * Infrared Spectroscopy (IR): IR spectroscopy can be used to identify functional groups present in the this compound molecule. [] * Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy is used to analyze the absorbance/transmittance characteristics of benzoylureas, which can be helpful for identification and quantification. [, , ]

Q5: How do structural modifications of benzoylureas influence their biological activity?

A6: SAR studies have shown that modifications to the this compound core structure can significantly impact their insecticidal activity, potency, and selectivity. [, ] For example:

- Substitutions at the para position of the anilide ring in benzoylphenylureas have been shown to influence insecticidal activity. [, ]

- Introducing carbamate groups based on the bipartite model of the sulfonylurea receptor binding site has resulted in compounds with improved larvicidal activity against various insects. []

- Incorporating a pyrimidine moiety into the this compound structure has led to compounds with promising antifungal activities, particularly against Rhizoctonia solani. []

- Modifications to enhance water solubility have been explored, as benzoylureas are generally hydrophobic. []

Q6: How is computational chemistry applied in this compound research?

A7: Computational methods play a significant role in:* Molecular Docking: Docking studies help predict the binding interactions and affinities of this compound derivatives with target proteins, such as chitin synthase or sulfonylurea receptors. [, , , , ] This information guides the design of more potent and selective compounds.* Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structural features of benzoylureas with their biological activities, allowing researchers to predict the activity of novel compounds and optimize existing ones. [, , ]

Q7: What analytical techniques are commonly employed for the detection and quantification of this compound residues?

A8: Various analytical techniques are used, including:* High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of this compound residues in various matrices, including water, food, and biological samples. [, , , , , , , , , , ]* Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides high sensitivity and selectivity for this compound analysis. [, , , ]* Ultraviolet Detection (UV): UV detection is commonly used in HPLC methods for this compound analysis. [, , , ]* Fluorescence Detection: This method, often combined with post-column photochemically induced fluorescence (PIF) derivatization, enhances sensitivity for trace analysis of benzoylureas. [, , ]

Q8: Have cases of this compound resistance been reported in insects?

A9: Yes, resistance to this compound insecticides has been documented in several insect species, including Plutella xylostella (diamondback moth) and Frankliniella occidentalis (western flower thrips). [, ]

Q9: What are the known mechanisms of this compound resistance?

A10: Resistance mechanisms can involve:* Target-site mutations: A single amino acid substitution in the CHS1 gene (e.g., I1042M in P. xylostella and I1017F in Tetranychus urticae) has been linked to high levels of resistance to benzoylureas and other chitin synthesis inhibitors. []* Metabolic resistance: Enhanced detoxification of benzoylureas by insect enzymes can contribute to resistance. []

Q10: Is there cross-resistance between benzoylureas and other insecticide classes?

A11: The discovery of the shared target site (CHS1) for benzoylureas, etoxazole, and buprofezin suggests a potential for cross-resistance among these insecticide classes. [] This highlights the need for careful resistance management strategies, such as rotating insecticides with different modes of action.

Q11: What are the environmental concerns associated with this compound insecticides?

A12: While generally considered less toxic to mammals than other insecticide classes, benzoylureas pose risks to:* Aquatic invertebrates and crustaceans: These organisms are highly sensitive to chitin synthesis inhibitors. [] * Non-target insects: The use of benzoylureas can negatively impact beneficial insect populations, including pollinators and natural enemies of pests.

Q12: What research is being done to minimize the environmental impact of benzoylureas?

A12: Research efforts are focused on:* Developing more selective benzoylureas: By designing compounds that specifically target pest species, the impact on non-target organisms can be reduced. * Understanding this compound degradation: Investigating the degradation pathways and rates of benzoylureas in the environment is crucial for assessing their persistence and potential for bioaccumulation.

Q13: Are there applications of benzoylureas beyond insecticides?

A14: Yes, research has explored the potential of this compound derivatives as:* Anticancer agents: Some benzoylureas exhibit antiproliferative activity against cancer cell lines, likely due to their interaction with microtubules. [, , , ]* Antifungal agents: Several this compound derivatives display promising antifungal activity, particularly against plant pathogenic fungi. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。